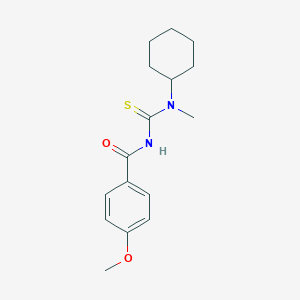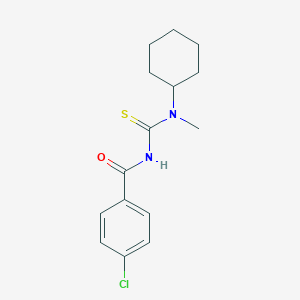![molecular formula C11H12N2O3S B319241 methyl 2-{[(acetylamino)carbothioyl]amino}benzoate](/img/structure/B319241.png)
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate is an organic compound belonging to the class of acylaminobenzoic acid derivatives It is characterized by the presence of an acetylamino group and a carbonothioyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(acetylamino)carbothioyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with acetyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-{[(acetylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate
- Methyl 2-{[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
- Methyl n-acetylanthranilate
Uniqueness
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N2O3S |
|---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
methyl 2-(acetylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)12-11(17)13-9-6-4-3-5-8(9)10(15)16-2/h3-6H,1-2H3,(H2,12,13,14,17) |
InChI-Schlüssel |
QPGMVJHNIHMEEO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC |
Löslichkeit |
37.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-methyl-N'-[3-(1-naphthyl)acryloyl]thiourea](/img/structure/B319158.png)


![2-chloro-N-[cyclohexyl(methyl)carbamothioyl]benzamide](/img/structure/B319163.png)
![2,4-dichloro-N-[cyclohexyl(methyl)carbamothioyl]benzamide](/img/structure/B319165.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea](/img/structure/B319166.png)
![3-methyl-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)butanamide](/img/structure/B319167.png)
![4-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319168.png)
![4-fluoro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319169.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319174.png)
![4-tert-butyl-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319176.png)
![N-methyl-4-({[(4-methylbenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319177.png)
![4-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319179.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319182.png)
